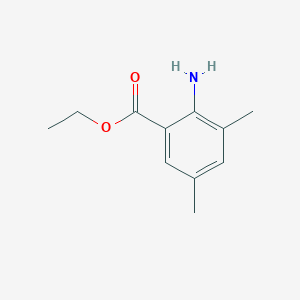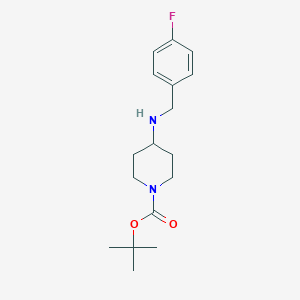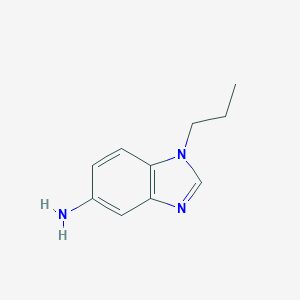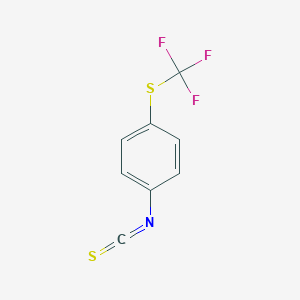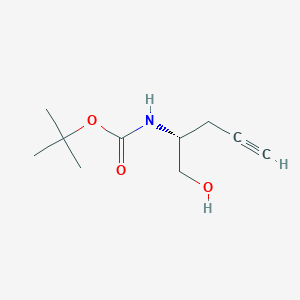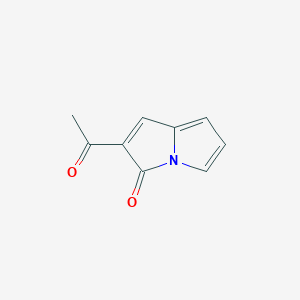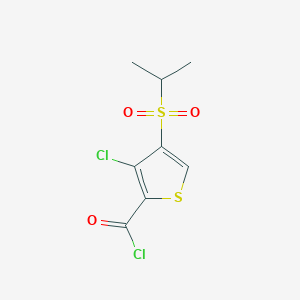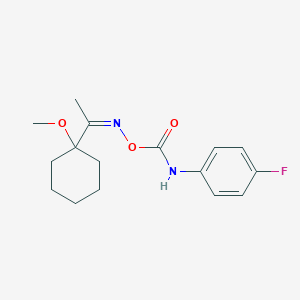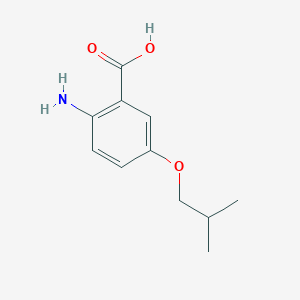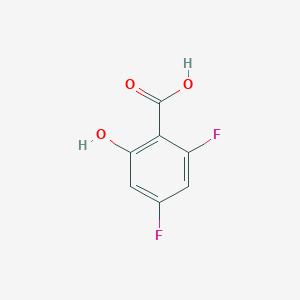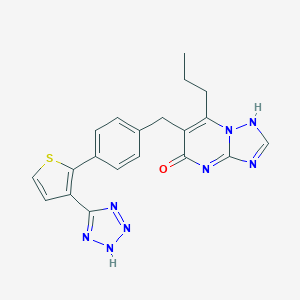
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is a compound that has generated significant interest in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
Efectos Bioquímicos Y Fisiológicos
In addition to its antimicrobial and anti-inflammatory activity, (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- has been shown to have other biochemical and physiological effects. It has been reported to have antioxidant activity, which may be beneficial in reducing oxidative stress and preventing cellular damage. Additionally, this compound has been studied for its potential as an antitumor agent and has been shown to have activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- in lab experiments is its broad range of potential therapeutic applications. This compound has been shown to have activity against a range of bacteria, fungi, and cancer cell lines, making it a promising candidate for further study. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)-. One area of interest is the development of new synthetic methods for this compound that may improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Finally, the development of new formulations of this compound that improve its solubility and bioavailability may be beneficial for future clinical applications.
Métodos De Síntesis
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- involves the reaction of 7-propyl-6-bromo-1,2,4-triazolo[1,5-a]pyrimidin-5-one with 4-(3-(1H-tetrazol-5-yl)-2-thienyl)benzylamine in the presence of a palladium catalyst. This method has been reported to yield high purity and good yields of the desired compound.
Aplicaciones Científicas De Investigación
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- has been investigated for its potential as a therapeutic agent in various scientific research studies. It has been shown to have antimicrobial activity against a range of bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, this compound has been studied for its potential as an anti-inflammatory agent and has been shown to have activity against both acute and chronic inflammation.
Propiedades
Número CAS |
168152-80-5 |
|---|---|
Nombre del producto |
(1,2,4)Triazolo(1,5-a)pyrimidin-5(1H)-one, 7-propyl-6-((4-(3-(1H-tetrazol-5-yl)-2-thienyl)phenyl)methyl)- |
Fórmula molecular |
C20H18N8OS |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
7-propyl-6-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]methyl]-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C20H18N8OS/c1-2-3-16-15(19(29)23-20-21-11-22-28(16)20)10-12-4-6-13(7-5-12)17-14(8-9-30-17)18-24-26-27-25-18/h4-9,11H,2-3,10H2,1H3,(H,21,22,23,29)(H,24,25,26,27) |
Clave InChI |
BTQWTLHWMRGPRY-UHFFFAOYSA-N |
SMILES isomérico |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
SMILES |
CCCC1=C(C(=O)NC2=NC=NN12)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
SMILES canónico |
CCCC1=C(C(=O)N=C2N1NC=N2)CC3=CC=C(C=C3)C4=C(C=CS4)C5=NNN=N5 |
Sinónimos |
2-propyl-3-[[4-[3-(2H-tetrazol-5-yl)thiophen-2-yl]phenyl]methyl]-1,5,7 ,9-tetrazabicyclo[4.3.0]nona-2,5,7-trien-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



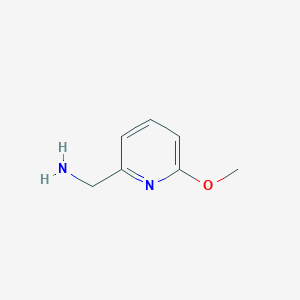
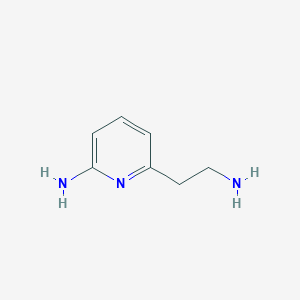
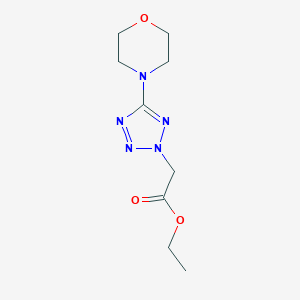
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
